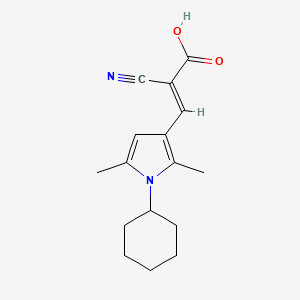2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid
CAS No.: 732291-33-7
Cat. No.: VC4144864
Molecular Formula: C16H20N2O2
Molecular Weight: 272.348
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 732291-33-7 |
|---|---|
| Molecular Formula | C16H20N2O2 |
| Molecular Weight | 272.348 |
| IUPAC Name | (E)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C16H20N2O2/c1-11-8-13(9-14(10-17)16(19)20)12(2)18(11)15-6-4-3-5-7-15/h8-9,15H,3-7H2,1-2H3,(H,19,20)/b14-9+ |
| Standard InChI Key | HWBTWVUHTVFVLY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
The compound is systematically named 2-cyano-3-(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoic acid. Key identifiers include:
-
Molecular Formula:
Structural Analysis
The molecule consists of:
-
A pyrrole ring substituted with methyl groups at positions 2 and 5.
-
A cyclohexyl group attached to the pyrrole nitrogen.
-
A cyanoacrylic acid side chain () at position 3 of the pyrrole .
X-ray crystallography and computational modeling reveal a planar cyanoacrylic acid group conjugated to the pyrrole ring, which influences its electronic properties and reactivity . The cyclohexyl group adopts a chair conformation, contributing to steric bulk .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multi-step reactions:
-
Pyrrole Core Formation: Alkylation of 2,5-dimethylpyrrole with cyclohexyl bromide under basic conditions .
-
Cyanoacrylic Acid Attachment: Knoevenagel condensation between the substituted pyrrole and cyanoacetic acid, catalyzed by piperidine or ammonium acetate .
Example Reaction:
Optimization and Yield
-
Temperature: 80–100°C.
| Supplier | Purity | Size | Price (USD) | Lead Time |
|---|---|---|---|---|
| Moldb | 98% | 100 mg | 72.00 | 1–3 weeks |
| American Custom | 95% | 1 g | 692.46 | On demand |
| EvitaChem | 98% | 250 mg | 104.00 | 1–3 weeks |
| Santa Cruz Biotech | 98% | 1 g | 266.00 | Backordered |
Physicochemical Properties
Spectroscopic Data
-
IR: Strong absorption at 2210 cm (C≡N stretch) and 1705 cm (C=O stretch) .
-
H NMR (DMSO-): δ 1.2–1.8 (m, cyclohexyl), 2.3 (s, CH), 6.7 (s, pyrrole-H) .
Applications in Research
Medicinal Chemistry
The compound serves as a precursor in synthesizing inhibitors targeting mutant isocitrate dehydrogenase 1 (IDH1), a protein implicated in cancers like glioblastoma . Its cyanoacrylic acid moiety acts as a Michael acceptor, enabling covalent binding to enzyme active sites .
Material Science
In organic electronics, the conjugated system facilitates electron transport, making it a candidate for non-linear optical materials . Studies suggest utility in dye-sensitized solar cells due to its absorption in the visible spectrum .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume